molecular formula C10H15NO3 B3341944 (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol CAS No. 114673-69-7

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol

Cat. No. B3341944
CAS RN: 114673-69-7
M. Wt: 197.23 g/mol
InChI Key: JVZVUXBFNRPOAY-MRVPVSSYSA-N
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Description

“(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol” is a chemical compound that is closely related to 3,4-Dimethoxyphenethylamine . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .


Molecular Structure Analysis

The molecular formula of “(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol” is C10H14O3 . Its average mass is 182.216 Da and its monoisotopic mass is 182.094299 Da .


Chemical Reactions Analysis

The propensity of phthalocyanines to form aggregates because of the strong interactions between planar macrocycles in solution is well known . Remarkable progress has been made in recent years in the investigations of phthalocyanine derivatives as antioxidants and their antibacterial activities .

Scientific Research Applications

Mechanisms of β-O-4 Bond Cleavage in Lignin Acidolysis

One area of research investigates the acidolysis mechanisms of lignin model compounds, where (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol analogues play a crucial role. Yokoyama's (2015) study elucidates the acidolysis mechanism of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group's presence. This work sheds light on the hydride transfer mechanism and the role of enol ether compounds in lignin acidolysis, offering insights into sustainable chemical processing and materials science (Yokoyama, 2015).

Biochemical Production and Energy Applications

Research into renewable energy sources and biochemical production has identified (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol derivatives as potential substrates or intermediates. Ni, Leung, and Leung (2007) discuss the reforming of bio-ethanol for hydrogen production, where the compound's derivatives could be implicated in catalysis or as part of the substrate mix, emphasizing the role of catalysts and operating conditions in efficient hydrogen production from ethanol reforming (Ni, Leung, & Leung, 2007).

Alcohol-Gasoline Blends and SI Engine Performance

The compound's relevance extends into the study of bio-alcohol as an alternative to fossil fuels, with research by Yusuf and Inambao (2018) exploring how ethanol-gasoline blends impact the performance and emissions of spark-ignition engines. Their findings suggest that ethanol-gasoline blends, potentially incorporating or derived from (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol, offer benefits in terms of exhaust emissions and engine output, especially at lower speeds (Yusuf & Inambao, 2018).

Ethanol's Biochemical and Neurological Effects

Further, the compound's association with ethanol provides a basis for examining ethanol's biological actions and interactions with ion channels in the central nervous system. Dopico and Lovinger (2009) review ethanol's modulation of ionotropic receptor desensitization, contributing to understanding alcohol's pharmacology and effects in the body, where derivatives of (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol might play a role in modulating these interactions (Dopico & Lovinger, 2009).

Safety and Hazards

The safety data sheet for 1-(3,4-Dimethoxyphenyl)ethanol, a related compound, suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air. If it comes into contact with skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

(2S)-2-amino-2-(3,4-dimethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZVUXBFNRPOAY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CO)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273733
Record name (βS)-β-Amino-3,4-dimethoxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol

CAS RN

114673-69-7
Record name (βS)-β-Amino-3,4-dimethoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114673-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-3,4-dimethoxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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